molecular formula C9H11Cl2NO B13049813 (S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL

(S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL

Cat. No.: B13049813
M. Wt: 220.09 g/mol
InChI Key: KHEUTRNRVDMTRI-SECBINFHSA-N
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Description

(S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. The compound features a chiral center, making it an enantiomerically pure substance. Its structure includes a dichlorophenyl group, a methylamino group, and an ethan-1-OL moiety, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzaldehyde and methylamine.

    Formation of Intermediate: The 2,5-dichlorobenzaldehyde undergoes a reductive amination reaction with methylamine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to ensure the enantiomeric purity of the product.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound with different biological activity.

    2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL: The racemic mixture containing both enantiomers.

    2-(2,5-Dichlorophenyl)-2-aminoethanol: A structurally similar compound with different functional groups.

Uniqueness

(S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(2S)-2-(2,5-dichlorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11Cl2NO/c1-12-9(5-13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m1/s1

InChI Key

KHEUTRNRVDMTRI-SECBINFHSA-N

Isomeric SMILES

CN[C@H](CO)C1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

CNC(CO)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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